molecular formula C4H5Cl2NS B1613149 2-(Chloromethyl)thiazole hydrochloride CAS No. 71670-79-6

2-(Chloromethyl)thiazole hydrochloride

Cat. No. B1613149
CAS RN: 71670-79-6
M. Wt: 170.06 g/mol
InChI Key: ICKMSJLWRQTIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)thiazole hydrochloride (CMTH) is a synthetic organic compound that is used as a reagent in organic synthesis. It is a colorless, crystalline solid that is soluble in water, alcohols, and other polar solvents. CMTH has been used in the synthesis of various compounds, such as amino acids, peptides, and other organic molecules. In addition, CMTH is used for the preparation of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

  • Metabolism Study : A study by Bakke et al. (1981) investigated the metabolism of 2-acetamido-4-(chloromethyl)thiazole in both germfree and conventional rats. The study proposed mechanisms involving biliary excretion and intestinal metabolism, highlighting differences in metabolism between germfree and conventional rats (Bakke et al., 1981).

  • Chemical Properties and Applications : Huang Jin-yan (2010) reviewed the physical and chemical properties, purification techniques, application areas, and market prospects of 2-chloro-5-chloromethyl-1,3-thiazole. This review also discusses various synthesis routes from different raw materials (Huang Jin-yan, 2010).

  • Synthesis and Molecular Structure : Liu et al. (2008) reported on the synthesis and molecular structure of 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole. This research provides insights into the formation mechanism and crystal structure of this compound (Liu, Tian-bao, Peng, Yan-fen, Zou, Jian-ping, 2008).

  • Pharmaceutical Application : Denton et al. (2016) developed a hydrophilic interaction chromatography (HILIC) strategy for the trace analysis of 2-Chloromalonaldehyde, used in forming thiazole heterocycles, in pharmaceutical materials. This work highlights a method for detecting mutagenic impurities in pharmaceuticals (Denton, Berwick, Loughlin, 2016).

  • Antitumor and Antifilarial Agents : Kumar et al. (1993) explored the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate from 2-amino-4-(chloromethyl)thiazole as a potential antitumor and antifilarial agent. The compound demonstrated significant in vivo antifilarial activity (Kumar, Green, Borysko, Wise, Wotring, Townsend, 1993).

  • Corrosion Inhibitor : Yüce et al. (2014) investigated 2-amino-4-methyl-thiazole (2A4MT) as a corrosion inhibitor for mild steel in HCl solution, showing its effectiveness in preventing steel corrosion (Yüce, Mert, Kardaş, Yazıcı, 2014).

  • Synthesis of Thiazole Derivatives : Hillstrom et al. (2001) used 1,3-Dichloropropene for synthesizing thiazole derivatives, including 2-chloro-5-chloromethylthiazole. This research contributes to the understanding of thiazole synthesis pathways (Hillstrom, Hockman, Murugan, Scriven, Stout, Yang, 2001).

  • Ligand Synthesis for Metal Complexes : Saydam and Yılmaz (2006) synthesized 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole and its metal complexes, characterizing these complexes for potential applications in coordination chemistry (Saydam, Yılmaz, 2006).

  • Therapeutic Importance of Thiazole Derivatives : Chhabria et al. (2016) reviewed the chemistry, synthesis, and therapeutic importance of thiazole and its derivatives, emphasizing its role in medicinal chemistry (Chhabria, Patel, Modi, Brahmkshatriya, 2016).

properties

IUPAC Name

2-(chloromethyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKMSJLWRQTIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630005
Record name 2-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)thiazole hydrochloride

CAS RN

71670-79-6
Record name 2-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-1,3-thiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)thiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)thiazole hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)thiazole hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)thiazole hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)thiazole hydrochloride
Reactant of Route 6
2-(Chloromethyl)thiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.